molecular formula C10H18N4 B2943056 5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine CAS No. 3524-43-4

5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine

Cat. No. B2943056
CAS RN: 3524-43-4
M. Wt: 194.282
InChI Key: NNBQKNVCHRPVFE-UHFFFAOYSA-N
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Description

The compound would be described in terms of its molecular structure, which includes the types and arrangement of atoms.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the precise molecular structure and the spatial arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactivity, stability, and the types of reactions it can undergo.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity.


Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

"5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine" and its derivatives, due to their structural properties, are of interest in the study of Cytochrome P450 (CYP) isoforms, which play a crucial role in drug metabolism and potential drug-drug interactions (DDIs). Chemical inhibitors of these isoforms can help decipher the involvement of specific CYPs in the metabolism of various drugs, aiding in the prediction and management of DDIs. The selectivity of such inhibitors is essential for understanding the specific contribution of CYP isoforms to drug metabolism (Khojasteh et al., 2011).

Therapeutic Applications of Pyrazoline Derivatives

Research into pyrazoline derivatives, which share a structural resemblance to "5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine," highlights their diverse biological properties. These derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. Such findings stimulate ongoing research in this field, with the aim of exploring and synthesizing new pyrazoline derivatives for various therapeutic applications (Shaaban et al., 2012).

Role in Synthesis of Medicinally Relevant Compounds

The synthesis of medicinally relevant compounds, such as 5H-pyrano[2,3-d]pyrimidine derivatives, utilizes hybrid catalysts for which structures related to "5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine" could serve as precursors or intermediates. These compounds are key for developing pharmaceuticals due to their bioavailability and broad applicability in medicinal chemistry (Parmar et al., 2023).

Exploration of DNA Interactions

Compounds structurally related to "5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine" are explored for their ability to interact with DNA, particularly in the context of DNA methylation processes and their implications in malignancy. DNA methylation inhibitors, by inhibiting hypermethylation, can restore suppressor gene expression and exert antitumor effects, making them of interest in cancer research (Goffin & Eisenhauer, 2002).

Drug Development and Enhancement

The study of "5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine" derivatives also extends to their role in enhancing the bioavailability of therapeutic drugs. Compounds like piperine, derived from black pepper and structurally related to the target molecule, have been shown to significantly enhance the bioavailability of various therapeutic drugs and phytochemicals by inhibiting drug-metabolizing enzymes and enhancing drug absorption (Srinivasan, 2007).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safety measures needed to handle the compound.


Future Directions

Based on the findings, researchers propose future directions. This could include potential applications, further experiments, or modifications to the compound to enhance its properties.


Please consult with a chemist or a relevant expert for detailed and accurate information. This is a general approach and might vary based on the specific nature of the compound.


properties

IUPAC Name

5-methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-8-7-10(11)14(12-8)9-3-5-13(2)6-4-9/h7,9H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBQKNVCHRPVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(1-methyl-piperidin-4-yl)-2H-pyrazol-3-ylamine

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